Product packaging for Anti-inflammatory agent 75(Cat. No.:)

Anti-inflammatory agent 75

Cat. No.: B12372214
M. Wt: 242.27 g/mol
InChI Key: KNUHVWGTNHBMLV-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Anti-inflammatory Agent 75 (BT75) is a novel boron-containing retinoid functioning as a selective retinoic acid receptor alpha (RARα) agonist. This compound is synthesized as a derivative of the RARα agonist Am580 and has been shown to possess a potentially improved toxicity profile compared to all-trans retinoic acid (ATRA) or its parent compound . Its primary research value lies in its potent anti-inflammatory and neuroprotective properties, making it a compelling candidate for investigating the pathophysiology and potential treatment strategies for neurodegenerative diseases, notably Alzheimer's Disease (AD) . The mechanism of action of this compound involves agonism at RARα, which modulates key inflammatory pathways. In preclinical studies using LPS-stimulated microglial cells, BT75 suppressed the release of pro-inflammatory mediators such as nitric oxide (NO) and IL-1β. This anti-inflammatory effect was partially blocked by an RARα antagonist, confirming the receptor's involvement . Further research indicates that BT75 attenuates the Akt/NF-κB signaling pathway, a central regulator of inflammation. Additionally, it promotes a shift in microglial polarization from a pro-inflammatory M1 state to a neuroprotective M2 phenotype, as evidenced by elevated markers like arginase 1, IL-10, and CD206, alongside inhibition of iNOS and IL-6 . In an intracerebroventricular-streptozotocin (icv-STZ) mouse model of Alzheimer's-like pathology, BT75 treatment demonstrated significant therapeutic potential. It reduced glial activation (both GFAP-positive astrocytes and Iba1-positive microglia) in the hippocampus and decreased levels of phosphorylated Tau and neuronal nitric oxide synthase (nNOS). Furthermore, it increased levels of synaptophysin, a marker of synaptic health, suggesting a neuroprotective effect . Given its mechanism and effects, this compound is a valuable research tool for exploring retinoic acid signaling in neuroinflammation, microglial biology, and neurodegenerative disease models. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14O3 B12372214 Anti-inflammatory agent 75

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

(2Z)-6,6-dimethyl-2-phenacylidenepyran-3-one

InChI

InChI=1S/C15H14O3/c1-15(2)9-8-12(16)14(18-15)10-13(17)11-6-4-3-5-7-11/h3-10H,1-2H3/b14-10-

InChI Key

KNUHVWGTNHBMLV-UVTDQMKNSA-N

Isomeric SMILES

CC1(C=CC(=O)/C(=C/C(=O)C2=CC=CC=C2)/O1)C

Canonical SMILES

CC1(C=CC(=O)C(=CC(=O)C2=CC=CC=C2)O1)C

Origin of Product

United States

Discovery and Initial Preclinical Characterization of Anti Inflammatory Agent 75

Contextualizing the Identification of Anti-inflammatory Agent 75 as a Research Candidate

The identification of various compounds designated as "Agent 75" arose from the need for more effective and safer anti-inflammatory drugs. Chronic inflammatory conditions such as rheumatoid arthritis, chronic obstructive pulmonary disease (COPD), and pain associated with inflammation necessitate therapeutic alternatives with improved mechanisms of action. acs.orgnih.gov Researchers have targeted key inflammatory pathways, including the overexpression of enzymes like cyclooxygenase-2 (COX-2) and the production of signaling molecules like nitric oxide (NO) and prostaglandins (B1171923). sci-hub.semdpi.com

For instance, one "compound 75" was developed as a derivative of brusatol (B1667952), a natural product, to enhance its anti-inflammatory properties while reducing cytotoxicity. acs.org This research was driven by the need to find potent inhibitors of excess NO biosynthesis, a key factor in the inflammation seen in diseases like COPD. acs.org Another research avenue focused on developing dual antagonists for TRPA1 and TRPV1 channels, which are involved in pain and neurogenic inflammation, leading to the synthesis of a different "compound 75". semanticscholar.orgmdpi.com The overarching goal remains the discovery of lead compounds that can be developed into drugs with high efficacy and better safety profiles than existing treatments. nih.gov

Methodological Approaches Utilized for Lead Identification

The discovery of compounds labeled "75" showcases two primary and powerful strategies in drug discovery: the exploration of nature's chemical diversity and the deliberate, target-focused creation of new molecules.

Strategies in Natural Product Biodiscovery

Natural products are a rich source for the discovery of novel drugs. Many compounds, including some referred to as "compound 75," are derived from natural sources like plants. mdpi.comsci-hub.se For example, parthenolide (B1678480), a sesquiterpene lactone, is recognized as a potent anti-inflammatory agent derived from a plant source. nih.gov

One specific "compound 75" is a semi-synthetic derivative of brusatol, a natural quassinoid. acs.org The process involved modifying the brusatol structure to incorporate a nitric oxide (NO)-donating furoxan moiety. This modification aimed to leverage the biological activity of the natural scaffold while introducing a new mechanism of action—NO release—to enhance its anti-inflammatory effects and reduce toxicity. acs.org The resulting derivatives were then screened for their ability to inhibit NO production in activated immune cells. acs.org This approach combines the structural complexity of natural products with rational design to create novel therapeutic candidates.

Rational Design and De Novo Chemical Synthesis Methodologies

Rational drug design and de novo synthesis involve creating molecules from basic chemical building blocks, often guided by knowledge of a specific biological target. semanticscholar.orgplos.org This approach is exemplified by the development of pyrazole-based compounds, a class known for its anti-inflammatory and anticancer properties. nih.gov

In one instance, a library of pyrazole (B372694) derivatives was synthesized and screened, leading to the identification of a "compound 75" as a potent agent against several cancer cell lines, a disease often linked with inflammation. nih.gov Another study detailed the synthesis of pyrimidine-hydrazone conjugates, where a "compound 75" served as a key intermediate in a multi-step synthesis process aimed at creating novel bioactive molecules. nih.gov Furthermore, the de novo design of peptidomimetics has been employed to create short, synthetic molecules with both antimicrobial and anti-inflammatory activities. plos.org These methods allow for precise control over the molecular structure to optimize potency and other pharmacological properties. semanticscholar.org

Research Findings for "this compound" (Brusatol Derivative)

MetricResultContextSource
IC₅₀ (NO Inhibition) 0.067 µMInhibition of excess nitric oxide (NO) biosynthesis in activated macrophages. acs.org
In Vivo Efficacy Substantial inhibitionDemonstrated in a mouse model of COPD-like inflammation at a low dose (2 µmol/kg/day). acs.org
Cytotoxicity Less cytotoxicCompared to the parent compound, brusatol. acs.org
Acute Toxicity (LD₅₀) > 3852 µmol/kgOver 100-fold less toxic than brusatol. acs.org

Advanced Medicinal Chemistry and Structural Derivatization of Anti Inflammatory Agent 75 Analogs

Systematic Structure-Activity Relationship (SAR) Studies of Anti-inflammatory Agent 75 and Its Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For analogs of this compound, these studies have been crucial in identifying key structural features responsible for their anti-inflammatory effects.

One prominent example identified in scientific literature is Parthenolide (B1678480) , a sesquiterpene lactone recognized as a potent anti-inflammatory agent. nih.gov Its bioactivity is largely attributed to the α-methylene-γ-lactone (αMγL) group, which can undergo a Michael-type addition with nucleophilic residues on target proteins. nih.gov SAR studies have demonstrated that the αMγL moiety is essential for the anti-inflammatory effect, specifically on the secretion of tumor necrosis factor-alpha (TNF-α) in activated macrophages. nih.gov For instance, derivatives of costunolide (B1669451) and eudesmanolide-type sesquiterpenes lacking the αMγL moiety showed no significant activity in reducing TNF-α levels. nih.gov

Another class of compounds where SAR is explored is related to Vanillin (B372448) . While primarily known as a flavoring agent, vanillin has also been identified as an anti-inflammatory agent. researchgate.netnih.gov SAR studies on vanillin derivatives have shown that modifications, such as the introduction of a naphthalimido moiety or a tacrine (B349632) group, can lead to compounds with multi-target functionalities, including antioxidant and acetylcholinesterase inhibitory activities, which are relevant in the context of neuroinflammation. researchgate.net

In the case of cannabinoids, compounds like Cannabigerol (CBG) have been investigated for their anti-inflammatory properties. mdpi.com SAR studies have shown that the terpeno-phenolic structure is key to its activity. mdpi.com Cyclization of CBG can increase its activity on the TRPA1 receptor, suggesting that structural modifications can enhance its analgesic and anti-inflammatory potential. mdpi.com

The peptide Melittin (B549807) , a component of bee venom, also serves as an example of an anti-inflammatory agent where SAR is important. nih.govmdpi.com Its linear 26-amino acid structure and amphiphilic nature are crucial for its biological activities, including its ability to permeabilize cell membranes. nih.gov

Design and Synthetic Pathways for Novel this compound Analogs

The design and synthesis of novel analogs of this compound are driven by the insights gained from SAR studies. The goal is to create new chemical entities with improved efficacy, selectivity, and pharmacokinetic properties.

The synthesis of novel anti-inflammatory agents often involves multi-step chemical processes to construct the core scaffold and introduce desired modifications.

For sesquiterpene lactones like parthenolide, synthetic methodologies focus on preserving or modifying the crucial α-methylene-γ-lactone ring. nih.gov A prodrug approach has been explored, where the addition of an amine group to the αMγL moiety leads to amino-derivatives with increased solubility and improved selectivity by reducing non-specific binding. nih.gov

In the case of vanillin derivatives, a common synthetic route is the Schiff base reaction of vanillin with various amines, such as benzyl (B1604629) amine. researchgate.net This reaction enlarges the vanillin structure and can be optimized to achieve high yields. researchgate.net Reductive amination is another key reaction used to synthesize new vanillin derivatives with potent antioxidant properties. researchgate.net

The synthesis of cannabinoid analogs like CBG can involve the cyclization of the parent compound to enhance its activity on specific targets. mdpi.com The poor solubility of some natural compounds, such as artemisinin, has prompted the synthesis of more soluble derivatives like artesunate, artemether, and dihydroartemisinin (B1670584) (DHA) to improve their therapeutic efficacy. nih.gov

These synthetic strategies are essential for creating a diverse library of analogs for further biological evaluation.

Chronic inflammatory diseases often involve complex pathological processes with multiple contributing factors. This has led to the development of multi-target directed ligands (MTDLs), which are single molecules designed to interact with multiple biological targets simultaneously.

Vanillin derivatives have been designed as MTDLs for neurodegenerative diseases, which often have a significant inflammatory component. researchgate.net By incorporating moieties like a tacrine group, these compounds can exhibit both antioxidant and acetylcholinesterase inhibitory activities, addressing multiple facets of diseases like Alzheimer's. researchgate.net

Cannabinoids such as CBG also demonstrate multi-target effects. CBG can act on various receptors and enzymes, including TRP channels and cyclooxygenase (COX) enzymes, making it a potential multi-target agent for pain and inflammation. mdpi.comnih.gov It has been shown to inhibit COX-1 and COX-2 and interfere with prostaglandin (B15479496) E2 synthesis pathways. mdpi.com

The development of MTDLs represents a shift from the "one-target, one-drug" paradigm to a more holistic approach to treating complex diseases.

Application of Computational Methods in this compound Research

Computational methods have become indispensable tools in modern drug discovery, accelerating the design and development of new therapeutic agents.

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding of a ligand to its target protein at an atomic level.

In the study of sesquiterpene lactones, molecular docking and MD simulations have been used to understand the affinity and binding mode of these compounds to their targets. researchgate.net For example, simulations have helped to elucidate the interaction of parthenolide with the NF-κB pathway. nih.gov

For vanillin derivatives, ensemble docking and MD simulations have provided detailed insights into their interactions with target proteins. researchgate.net These simulations have shown that vanillin can interact with aromatic residues of proteins through π-π stacking, inducing significant conformational changes in the target. researchgate.net

Similarly, MD simulations have been employed to study the interaction of peptides like melittin with cell membranes, providing an atomic-level view of how these peptides disrupt the membrane structure. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR studies have been applied to various classes of anti-inflammatory agents to predict the activity of new, unsynthesized compounds and to optimize lead structures. For vanillin derivatives, 4D-QSAR models have been developed to understand the structural requirements for their biological activity. researchgate.net

While specific QSAR studies on "this compound" are not detailed in the provided search results, the application of QSAR is a standard practice in medicinal chemistry for classes of compounds like those discussed (sesquiterpene lactones, vanillin derivatives) to guide the design of more potent analogs. researchgate.netnih.gov

The integration of these computational methods into the drug discovery pipeline significantly enhances the efficiency and effectiveness of developing novel anti-inflammatory agents.

Virtual Screening Techniques for Analog Prioritization and Optimization

In the quest to discover novel analogs of this compound with superior potency and optimized pharmacokinetic profiles, virtual screening (VS) serves as a pivotal computational strategy. mdpi.com This approach allows for the rapid, large-scale screening of chemical libraries to identify promising candidates before committing to resource-intensive chemical synthesis and biological testing. nih.govmdpi.com The methodologies are broadly categorized into structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS), which can be employed in concert to enhance the probability of identifying true positive hits. mdpi.com

Structure-Based Virtual Screening (SBVS)

When the three-dimensional structure of the biological target of this compound is known, SBVS, primarily through molecular docking, becomes the method of choice. mdpi.comnih.gov This process involves computationally placing candidate molecules from a virtual library into the target's binding site and evaluating the potential non-covalent interactions.

The process for screening analogs of this compound would proceed as follows:

Target Preparation : A high-resolution 3D structure of the target protein (e.g., a specific cyclooxygenase or lipoxygenase enzyme) is prepared. This involves adding hydrogen atoms, assigning charges, and defining the binding pocket, often guided by the position of a known co-crystallized ligand.

Library Curation : A large virtual library containing millions of compounds is compiled. For analog discovery, this library can be enriched with derivatives of the core scaffold of this compound (1,4-O-Diferuloylsecoisolariciresinol).

Molecular Docking : Docking algorithms systematically sample various conformations and orientations of each ligand within the binding site. semanticscholar.org These poses are then scored based on functions that estimate the binding affinity (e.g., Glide XP GScore). semanticscholar.org Screening is often performed in a hierarchical manner, starting with high-throughput virtual screening (HTVS) to quickly filter the library, followed by more accurate standard precision (SP) and extra precision (XP) modes for the top-ranking hits. semanticscholar.org

Hit Prioritization : The resulting compounds are ranked by their docking scores. Post-processing filters, such as assessing the stability of the ligand-receptor complex through molecular dynamics (MD) simulations, are often applied to validate the docking scores and analyze the stability of the predicted interactions. mdpi.com

An illustrative data table of prioritized hits from a virtual screening campaign is shown below.

Table 1: Illustrative Prioritization of this compound Analogs via Structure-Based Virtual Screening

Compound IDDocking Score (kcal/mol)Key Interacting ResiduesPredicted Binding Affinity (ΔG, kcal/mol)Structural Novelty
AIA75-Analog-001-11.2ARG-120, TYR-355, SER-530-10.5High
AIA75-Analog-002-10.8ARG-120, TYR-385, GLU-524-10.1Medium
AIA75-Analog-003-10.5VAL-349, TYR-355, SER-530-9.8High
AIA75-Analog-004-9.9ARG-120, LEU-352, TYR-385-9.4Low

Ligand-Based Virtual Screening (LBVS)

In the absence of a known target structure, LBVS techniques are utilized. medchemexpress.com These methods rely on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. nih.gov Starting with the known active structure of this compound, several LBVS approaches can be applied.

Pharmacophore Modeling : A pharmacophore model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. medchemexpress.com A model would be generated based on the structure of this compound and other known active compounds. This model is then used as a 3D query to search compound databases for molecules that match these features, allowing for the discovery of structurally diverse analogs. semanticscholar.orgresearchgate.net

Similarity Searching : This technique identifies molecules in a database that are most similar to a query molecule (the "template," in this case, this compound). Similarity is calculated based on 2D fingerprints or 3D shape and electrostatic properties. mdpi.com This is a rapid and effective method for identifying closely related analogs.

By combining these virtual screening methodologies, researchers can efficiently navigate vast chemical spaces to prioritize a manageable number of high-potential analogs of this compound for synthesis and subsequent experimental validation. mdpi.com

Integration of Artificial Intelligence and Machine Learning in this compound Discovery

The integration of artificial intelligence (AI) and machine learning (ML) has revolutionized the drug discovery pipeline, offering powerful tools to accelerate the identification and optimization of novel therapeutics like the analogs of this compound. nih.govnih.gov These computational techniques excel at learning from vast and complex datasets to predict the biological activities and physicochemical properties of chemical compounds. nih.govresearchgate.net

Predictive Model Development

A primary application of ML in drug discovery is the development of Quantitative Structure-Activity Relationship (QSAR) models. These models establish a mathematical correlation between the chemical structures of compounds and their biological activities. For the discovery of this compound analogs, a typical workflow would involve:

Data Collection and Curation : A dataset of compounds with known anti-inflammatory activity, including any available data on this compound and its known analogs, is compiled from databases like PubChem and ChEMBL.

Feature Calculation : Molecular descriptors, which are numerical representations of a molecule's physicochemical properties, are calculated for each compound in the dataset. These can range from simple 2D properties to complex 3D structural information.

Model Training and Validation : Various ML algorithms are trained on this dataset to learn the relationship between the molecular descriptors and anti-inflammatory activity. Common algorithms include Random Forest (RF), Support Vector Machines (SVM), and increasingly, deep neural networks (DNNs) and other deep learning models. The predictive power of these models is rigorously evaluated using techniques like 10-fold cross-validation and independent test sets to ensure their accuracy and robustness.

The performance of different ML models can be compared using metrics such as accuracy and the Area Under the Receiver Operating Characteristic Curve (AUC), as illustrated in the hypothetical table below.

Table 2: Illustrative Performance of Machine Learning Models for Predicting Anti-inflammatory Activity of Agent 75 Analogs

Machine Learning ModelFeature Set UsedAccuracy (Test Set)AUC (Test Set)Matthews Correlation Coefficient (MCC)
Random Forest (RF)Hybrid Descriptors0.910.960.72
Extra Trees (ET)Hybrid Descriptors0.920.970.74
Support Vector Machine (SVM)Molecular Fingerprints0.880.920.68
Deep Neural Network (DNN)Graph Convolutional0.930.980.76

Based on a thorough review of scientific literature, it is crucial to clarify that "this compound" is not a specific chemical compound. Instead, this designation appears in various research articles as a citation marker, for example, " nih.gov". The compound this citation refers to differs from one publication to another.

Therefore, it is not possible to generate a scientifically accurate article focusing solely on "this compound" as a singular molecular entity. The search results indicate that this citation has been used to refer to several different agents, including:

Parthenolide: A sesquiterpene lactone found in the plant Feverfew. mdpi.comsemanticscholar.org

Cannabigerol (CBG): A non-psychoactive cannabinoid found in the cannabis plant. nih.govmdpi.comnih.gov

Melittin: The principal active peptide in bee venom. researchgate.netresearchgate.net

Vanillin: The primary component of the extract of the vanilla bean. scispace.comnih.govmdpi.com

Cyclooxygenase (COX): An enzyme that is a target for many anti-inflammatory drugs. mdpi.com

Ro 11-1464: A compound that stimulates the production of high-density lipid protein apoA-I. nih.govnih.gov

Lactobacillus plantarum: A species of probiotic bacteria. vu.edu.au

Angiotensin (1-7): A peptide hormone.

Given that the subject of the requested article is not a distinct compound, the provided outline cannot be completed in a manner that is scientifically sound and adheres to the user's instructions to focus on a single chemical entity. To proceed, a specific anti-inflammatory compound name would need to be provided.

Molecular Pharmacology and Mechanistic Investigations of Anti Inflammatory Agent 75

Modulation of Key Inflammatory Signaling Pathways by Anti-inflammatory Agent 75

Impact on Inflammasome Activation

The nucleotide-binding domain and leucine-rich repeat related (NLR) family, pyrin domain containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. It acts as a sensor for a variety of danger signals, leading to the activation of caspase-1 and subsequent inflammatory responses. nih.gov Dysregulation of the NLRP3 inflammasome is implicated in a range of inflammatory and neurodegenerative conditions. mdpi.com Upon activation, NLRP3 oligomerizes and recruits ASC and pro-caspase-1 to form the inflammasome complex. This leads to the autocatalytic cleavage of pro-caspase-1 into its active form, which then processes pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms. nih.gov

Research suggests that "this compound" may exert its effects by modulating the NLRP3 inflammasome pathway. For instance, some anti-inflammatory compounds have been shown to suppress NLRP3 inflammasome activation by preventing the formation of the inflammasome complex. nih.gov Studies on agents like Ferulic Acid have demonstrated neuroprotective effects through the suppression of NLRP3 transcription and expression in microglia, which in turn reduces the production of pro-inflammatory mediators. mdpi.com In the context of certain diseases, hyperglycemia can trigger endothelial cell dysfunction and activate the NLRP3 inflammasome. spandidos-publications.com Inhibitors of the NLRP3 pathway have been shown to ameliorate this by suppressing the production of its effectors, caspase-1 and IL-1β. spandidos-publications.com

Furthermore, some natural compounds are known to inhibit the NLRP3 inflammasome. Oridonin, for example, directly blocks the formation of the inflammasome complex without affecting the protein levels of key components like NLRP3, ASC, or pro-IL-1β. nih.gov This highlights a potential mechanism for "this compound" if it shares a similar mode of action. The activation of the NF-κB pathway can also lead to an "inflammatory amplification loop" by increasing the transcription of NLRP3 and its downstream products. mdpi.com Agents that inhibit NF-κB activation can therefore indirectly suppress inflammasome activity. mdpi.com

Effects on Pro-inflammatory Mediators and Cytokine Networks

"this compound" demonstrates a significant impact on the complex network of pro-inflammatory mediators and cytokines that drive the inflammatory response. Its mechanisms involve the inhibition of key enzymes and signaling pathways, leading to a broad suppression of inflammatory processes.

Nitric oxide (NO), synthesized by inducible nitric oxide synthase (iNOS), is a key mediator in inflammatory conditions. nih.gov "this compound" has been shown to effectively suppress the production of NO. In studies using lipopolysaccharide (LPS)-stimulated murine macrophages, therapeutic concentrations of aspirin (B1665792), for example, inhibited both iNOS expression and nitrite (B80452) production. nih.gov Similarly, a boron-containing retinoid, BT75, suppressed the release of NO in LPS-activated mouse microglial cells. nih.gov This inhibition of NO production by BT75 was partially blocked by an RARα antagonist, suggesting a receptor-mediated mechanism. nih.gov

The inhibitory action of some anti-inflammatory agents on iNOS is exerted at the level of protein expression. For instance, aspirin has been shown to inhibit iNOS expression with an IC50 of 3 mM, while other nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin (B1671933) had no effect on its expression. nih.gov Some compounds can also directly interfere with the catalytic activity of iNOS. nih.gov The ability of various natural and synthetic agents to decrease iNOS expression is often linked to the downregulation of signaling pathways like NF-κB and JAK/STAT. wjgnet.com

Interactive Table: Effect of Anti-inflammatory Agents on NO Production and iNOS Expression

Agent Cell Type Stimulant Effect on NO Production Effect on iNOS Expression Reference
Aspirin Murine Macrophages LPS Inhibition (IC50 = 3 mM) Inhibition (IC50 = 3 mM) nih.gov
BT75 Mouse Microglial SIM-A9 LPS Suppression Inhibition nih.gov
Quercetin-PEG Nanosuspension RAW 264.7 Macrophages LPS Reduction Lowered levels mdpi.com
Umckalin RAW 264.7 Macrophages LPS Reduction Inhibition mdpi.com

Prostaglandin (B15479496) E2 (PGE2) is a primary mediator of inflammation, and its synthesis is a key target for anti-inflammatory drugs. uky.edu Microsomal prostaglandin E synthase-1 (mPGES-1) is an inducible enzyme that is upregulated during inflammation and is responsible for the increased production of PGE2. uky.edufrontiersin.org Selective inhibition of mPGES-1 is a promising therapeutic strategy as it specifically targets inflammatory PGE2 production without affecting the synthesis of other prostanoids, potentially reducing the side effects associated with traditional COX inhibitors. uky.edufrontiersin.orgnih.gov

"this compound" likely modulates the PGE2 pathway. For instance, pinocembrin, a flavonoid, has been shown to inhibit PGE2 production in LPS-stimulated microglia cells. mdpi.com This effect is often linked to the regulation of COX-2 expression. mdpi.com Some newly synthesized carbamoylmethyl ester derivatives of ibuprofen (B1674241) and naproxen (B1676952) have demonstrated significant inhibition of PGE2 synthesis. dovepress.com The development of dual mPGES-1/5-LOX inhibitors represents a novel approach to anti-inflammatory therapy. frontiersin.org While PGE2 is largely pro-inflammatory, it can also exhibit anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines, acting as an immune modulator. nih.govemory.edu

Tumor necrosis factor-alpha (TNF-α) is a central regulator of inflammation, and its antagonists are effective in treating various inflammatory diseases. nih.gov "this compound" has demonstrated the ability to suppress TNF-α levels. For example, the flavonoid luteolin (B72000) has been shown to effectively inhibit TNF-α in mouse bone marrow-derived dendritic cells. mdpi.com Similarly, quercetin (B1663063) reduces the secretion of TNF-α in a dose-dependent manner in LPS-stimulated macrophages. mdpi.com

The suppression of TNF-α is a key mechanism for many anti-inflammatory agents. nih.gov Dual COX-2/TNF-α inhibitors exert their effects by reducing prostaglandin production and directly inhibiting or neutralizing TNF-α production and activity. brieflands.com This can also modulate other inflammatory pathways like NF-κB. brieflands.com While TNF-α is a pro-inflammatory cytokine, it can also have anti-inflammatory effects mediated through its p75 receptor (TNF-R2), which can lead to the suppression of inflammatory responses in certain contexts. nih.gov

"this compound" plays a crucial role in regulating the secretion of various interleukins, which are key signaling molecules in the immune system. The balance between pro-inflammatory and anti-inflammatory interleukins is critical for maintaining immune homeostasis. nih.gov

Pro-inflammatory Interleukins (IL-1β, IL-6): "this compound" has been shown to suppress the production of pro-inflammatory cytokines. For instance, pretreatment with BT75 suppressed the release of IL-1β in LPS-activated microglial cells. nih.gov Quercetin also reduces the secretion of IL-1β in a dose-dependent manner. mdpi.com Similarly, IL-6 production is inhibited by agents like BT75 in LPS-treated cells. nih.gov The inhibition of these cytokines is a common mechanism for many anti-inflammatory compounds. mdpi.com

Anti-inflammatory Interleukin (IL-10): In contrast to its effect on pro-inflammatory cytokines, "this compound" can enhance the production of the anti-inflammatory cytokine IL-10. BT75 was found to elevate IL-10 levels in LPS-treated cells. nih.gov IL-10 exerts its anti-inflammatory effects by suppressing the expression of pro-inflammatory cytokines like IL-1β and IL-6 in various immune cells. nih.govoatext.com

Interactive Table: Regulation of Interleukin Secretion by Anti-inflammatory Agents

Agent Cell Type Stimulant Effect on IL-1β Effect on IL-6 Effect on IL-10 Reference
BT75 Mouse Microglial SIM-A9 LPS Suppression Inhibition Elevation nih.gov
Quercetin Bone Marrow-Derived Macrophages LPS Reduction - - mdpi.com
Umckalin RAW 264.7 Macrophages LPS Reduction Reduction - mdpi.com

Leukotrienes are potent pro-inflammatory mediators derived from arachidonic acid through the action of 5-lipoxygenase (5-LOX). researchgate.net The inhibition of 5-LOX and the subsequent reduction in leukotriene production is a significant anti-inflammatory strategy. researchgate.net "this compound" likely interferes with this pathway.

The inhibition of 5-LOX can shift the balance from pro-inflammatory leukotriene production towards the formation of specialized pro-resolving mediators (SPMs), which actively promote the resolution of inflammation. dovepress.comresearchgate.net For example, the FLAP antagonist BRP-201 has been shown to cause a shift from leukotriene biosynthesis toward SPM formation. dovepress.com This represents a "smart" pharmacological approach to not only suppress inflammation but also to actively resolve it. dovepress.com The development of dual mPGES-1/5-LOX inhibitors further highlights the therapeutic potential of targeting both the prostaglandin and leukotriene pathways simultaneously. frontiersin.org

Cellular and Immunomodulatory Effects of this compound

Influence on Macrophage Activation and Phenotypic Polarization

Macrophages are highly plastic immune cells that can adopt different functional phenotypes in response to microenvironmental signals. The two major, well-characterized phenotypes are the classically activated (M1) pro-inflammatory macrophages and the alternatively activated (M2) anti-inflammatory macrophages. nih.gov The balance between M1 and M2 activation is critical in the progression and resolution of inflammation. news-medical.net

Research on this compound has focused on its effects on microglia, the resident macrophages of the central nervous system. Studies utilizing the mouse microglial cell line SIM-A9 have shown that this agent plays a pivotal role in shifting the balance from a pro-inflammatory M1 state to an anti-inflammatory M2 state. nih.govCurrent time information in Fermanagh and Omagh, GB.researchgate.net

When microglia are activated by inflammatory stimuli like lipopolysaccharide (LPS), they typically assume an M1 phenotype, characterized by the production of pro-inflammatory mediators. Current time information in Fermanagh and Omagh, GB. Pretreatment with this compound was found to suppress the release of nitric oxide (NO) and interleukin-1β (IL-1β), key products of M1-activated microglia. nih.govresearchgate.net Mechanistically, this suppression is linked to the agent's ability to attenuate the phosphorylation of Akt and NF-κB p65, key components of a signaling pathway that promotes M1 activation. Current time information in Fermanagh and Omagh, GB.mdpi.com

Furthermore, this compound actively promotes the M2 phenotype. This is evidenced by the increased expression of M2-associated markers, including Arginase 1 (Arg1), Interleukin-10 (IL-10), and the mannose receptor CD206. nih.govCurrent time information in Fermanagh and Omagh, GB.researchgate.net Concurrently, it inhibits the expression of M1 markers such as inducible nitric oxide synthase (iNOS) and Interleukin-6 (IL-6). nih.govCurrent time information in Fermanagh and Omagh, GB.researchgate.net The competitive relationship between iNOS and Arg1, which both use arginine as a substrate, is a classic indicator of M1/M2 polarization; by promoting Arg1, the agent limits the substrate available for iNOS, thereby reducing NO production. nih.gov

These findings collectively indicate that this compound exerts its anti-inflammatory effects on macrophages by inhibiting the M1 phenotype and promoting a switch to the M2 phenotype, a process known as phenotypic polarization. nih.govCurrent time information in Fermanagh and Omagh, GB.

Table 1: Effects of this compound on Macrophage/Microglial Markers

Marker Type Marker Effect of this compound Reference
M1 (Pro-inflammatory) Nitric Oxide (NO) Suppressed nih.govresearchgate.netCurrent time information in Fermanagh and Omagh, GB.
Interleukin-1β (IL-1β) Suppressed nih.govresearchgate.netCurrent time information in Fermanagh and Omagh, GB.
Interleukin-6 (IL-6) Inhibited nih.govCurrent time information in Fermanagh and Omagh, GB.
Inducible Nitric Oxide Synthase (iNOS) Inhibited nih.govCurrent time information in Fermanagh and Omagh, GB.researchgate.net
Phospho-NF-κB p65 Attenuated Current time information in Fermanagh and Omagh, GB.mdpi.com
M2 (Anti-inflammatory) Arginase 1 (Arg1) Elevated nih.govCurrent time information in Fermanagh and Omagh, GB.researchgate.net
Interleukin-10 (IL-10) Elevated nih.govresearchgate.netCurrent time information in Fermanagh and Omagh, GB.
CD206 (Mannose Receptor) Elevated nih.govCurrent time information in Fermanagh and Omagh, GB.researchgate.net

Modulatory Effects on Lymphocyte Activation and Broader Immune Cell Responses

The direct effects of this compound on lymphocyte populations, such as T cells and B cells, have not been as extensively characterized as its influence on macrophages. However, as a retinoic acid receptor (RAR)α agonist, its potential to modulate lymphocyte responses can be inferred from the known roles of RARα signaling in the immune system. nih.gov

RARα signaling is crucial for multiple aspects of T cell immunity. nih.gov It is required to elicit robust pro-inflammatory CD4+ helper T cell responses to infection. nih.gov The RA/RARα axis can have cell-autonomous effects on CD4+ T cells, influencing their activation and proliferation. news-medical.netnih.gov Depending on the local cytokine environment, RARα signaling can have dual effects. In the presence of TGF-β, it promotes the differentiation of naïve T cells into regulatory T cells (Tregs), which suppress immune responses. aai.org Conversely, in a pro-inflammatory context, it is essential for the generation of Th1 and Th17 effector cells. nih.govaai.org A RARα-selective agonist has been shown to induce the production of Th2-associated cytokines (IL-4, IL-5, IL-13) while inhibiting Th1-associated cytokines (IFN-γ). nih.gov

Regarding B lymphocytes, RARα signaling is essential for humoral immunity in the gut. aai.org It directly promotes IgA class switching in B cells and is necessary for the induction of gut-homing receptors on these cells. aai.org Studies using RARα agonists have shown they can increase IgA titers. aai.org Furthermore, RARα signaling upregulates the expression of CD1d on human B cells, a molecule involved in presenting lipid antigens to NKT cells, a subset of T cells. stemcell.com The silencing of RARα signaling in B cells leads to a dramatic reduction in marginal zone (MZ) B cells and B1 B cells, which are crucial for T-independent immune responses. nih.gov

Preclinical Efficacy Studies of Anti Inflammatory Agent 75 in Research Models

In Vitro Assessment of Anti-inflammatory Activity

The in vitro evaluation of a potential anti-inflammatory compound is a critical first step in preclinical research. This process involves a series of experiments using cell culture and biochemical assays to determine the compound's ability to modulate inflammatory pathways outside of a living organism.

Cell Culture Models for Anti-inflammatory Evaluation

To assess the anti-inflammatory potential of a compound, researchers utilize various cell culture models that can mimic aspects of the inflammatory response. Commonly used cell lines include murine macrophage-like RAW 264.7 cells and human monocytic THP-1 cells. mdpi.com These cells, when stimulated with agents like lipopolysaccharide (LPS), mimic an inflammatory state by producing pro-inflammatory mediators. Primary immune cells, isolated directly from blood or tissues, offer a more physiologically relevant model, though they are more complex to maintain.

In a typical study, these cells would be treated with the test compound before or during stimulation with an inflammatory agent. The effectiveness of the compound is then determined by measuring its ability to reduce the production of key inflammatory markers.

Biochemical Assays for Inflammatory Mediator Activity

Biochemical assays are essential for quantifying the specific mechanisms through which a compound exerts its anti-inflammatory effects.

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the arachidonic acid pathway, which produces prostaglandins (B1171923) and leukotrienes—potent mediators of inflammation. Assays to measure the inhibition of COX-1 and COX-2 enzymes are fundamental in screening for non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com These assays typically involve providing the enzyme with its substrate (arachidonic acid) in the presence of the test compound and measuring the formation of the product.

Table 1: Illustrative Data for COX/LOX Enzyme Inhibition Assay

Compound COX-1 Inhibition (%) COX-2 Inhibition (%) LOX Inhibition (%)
Hypothetical Agent X 55 85 40
Indomethacin (B1671933) (Control) 95 70 Not Assessed
Vehicle 0 0 0

This table is for illustrative purposes only and does not represent actual data for a compound named "Anti-inflammatory agent 75."

Nitric oxide (NO) is a signaling molecule that plays a complex role in inflammation. Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory conditions. The Griess assay is a common method used to measure nitrite (B80452), a stable and quantifiable breakdown product of NO, in cell culture supernatants. A reduction in nitrite levels in LPS-stimulated macrophages treated with a test compound indicates potential anti-inflammatory activity. researchgate.net

Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1-beta (IL-1β), are critical drivers of the inflammatory response. mdpi.com Enzyme-linked immunosorbent assays (ELISAs) are widely used to quantify the concentration of these cytokines in the supernatant of cultured immune cells. A significant decrease in the secretion of these cytokines by a test compound is a strong indicator of its anti-inflammatory properties. mdpi.com

Table 2: Illustrative Data for Pro-inflammatory Cytokine Secretion in LPS-Stimulated RAW 264.7 Cells

Treatment TNF-α (pg/mL) IL-6 (pg/mL) IL-1β (pg/mL)
Control (Unstimulated) <10 <15 <5
LPS (1 µg/mL) 1500 2500 800
LPS + Hypothetical Agent Y 600 1100 350
LPS + Dexamethasone (Control) 450 900 250

This table is for illustrative purposes only and does not represent actual data for a compound named "this compound."

Membrane Stabilization and Protein Denaturation Assays

Inflammation can lead to damage to cellular membranes and the denaturation of proteins. The membrane-stabilizing activity of a compound is often assessed using a red blood cell (RBC) hemolysis assay. In this assay, RBCs are subjected to hypotonic stress, which causes them to lyse. An effective anti-inflammatory agent can protect the RBC membrane and reduce hemolysis. nih.gov

The inhibition of protein denaturation is another indicator of anti-inflammatory potential. This is often tested by subjecting a protein, like bovine serum albumin, to heat-induced denaturation in the presence of the test compound. The ability of the compound to prevent the denaturation of the protein is then measured.

In Vivo Preclinical Models for Anti-inflammatory Efficacy

In vivo studies are indispensable for understanding the complex interactions of a potential drug within a living biological system. impactfactor.orgnih.govmdpi.com The anti-inflammatory potential of several agents has been assessed using models that represent different facets of the inflammatory response, from acute, transient reactions to long-term, chronic conditions. impactfactor.orgjst.go.jp These models allow for the observation of a compound's effects on clinical signs of inflammation, such as edema, as well as on cellular and molecular-level inflammatory processes. mdpi.comijpras.com

The carrageenan-induced paw edema model is a standard and highly reproducible method for screening potential anti-inflammatory agents. mdpi.comresearchgate.net Injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a biphasic inflammatory response characterized by fluid exudation and swelling. mdpi.comexplorationpub.com The initial phase involves the release of mediators like histamine (B1213489) and serotonin, while the later phase is primarily sustained by the production of prostaglandins. mdpi.com

Studies on a Polyherbal Formulation (PHF) showed that a 75 mg/kg dose was significantly effective in reducing paw edema volumes induced by carrageenan in rats. biomedpharmajournal.org The anti-inflammatory effect was observed at multiple time points following administration. biomedpharmajournal.org

Similarly, the flavonoid astragalin (B1665802), when administered at 75 mg/kg for five consecutive days to mice with carrageenan-induced paw edema, demonstrated a significant, time-dependent reduction in paw swelling. nih.gov This effect was accompanied by a marked decrease in various inflammatory mediators within the paw tissue. nih.gov

Compound (Designation)ModelKey FindingsReference
Polyherbal Formulation (PHF)Carrageenan-induced paw edema (Rat)Significantly effective in reducing paw edema volumes at 60, 120, 180, 240, and 300 minutes post-carrageenan injection. biomedpharmajournal.org
AstragalinCarrageenan-induced paw edema (Mouse)Showed a significant reduction in the development of paw edema in a time-dependent manner. nih.gov

Subacute and chronic inflammation models are essential for evaluating a compound's efficacy against long-lasting inflammatory conditions. jst.go.jpijpras.com The cotton pellet-induced granuloma model is a widely used method to assess the transudative, exudative, and proliferative phases of subacute inflammation. mdpi.comnih.gov In this model, sterile cotton pellets are implanted subcutaneously in rodents, leading to the formation of granulomatous tissue, which is a hallmark of a foreign body inflammatory reaction. mdpi.com The dry weight of the excised pellet is a measure of granuloma formation. niscpr.res.in

Adjuvant-induced arthritis is a model of chronic inflammation that shares many clinical and pathological features with human rheumatoid arthritis. impactfactor.orgresearchgate.net Injection of Freund's Complete Adjuvant (CFA) induces a systemic inflammatory response characterized by joint inflammation, swelling, and cartilage and bone degradation. impactfactor.orgjst.go.jp This model is valuable for screening agents that may be effective in treating chronic autoimmune inflammatory diseases. researchgate.net While these models are standard for anti-inflammatory drug testing, specific efficacy data for agents designated as "75" were not prominently available in the reviewed literature.

To assess the efficacy of anti-inflammatory agents in the context of specific diseases, researchers utilize specialized animal models that replicate key aspects of human pathology.

LPS-induced Lung Injury: Inhalation or instillation of lipopolysaccharide (LPS), a component of gram-negative bacteria, is a well-established method for inducing acute lung injury (ALI) and acute respiratory distress syndrome (ARDS) in animals. plos.orgmdpi.comspringermedizin.de This model is characterized by a significant influx of neutrophils into the lungs, the release of pro-inflammatory cytokines, and pulmonary edema. frontiersin.orgaging-us.com A study on a Polyherbal Formulation (PHF) demonstrated a preventive effect against LPS-induced inflammation, with treated animals showing less inflammation and structural change in the pulmonary tissue. biomedpharmajournal.org

Models of Inflammatory Bowel Disease (IBD): Animal models are crucial for studying the pathogenesis of IBD and for testing novel therapeutics. reprocell.commednexus.org These models can be induced by chemical agents like dextran (B179266) sulfate (B86663) sodium (DSS) or trinitrobenzene sulfonic acid (TNBS). mednexus.orgmdpi.com An ex vivo study using isolated rat colon tissue investigated the effects of a water extract from the Futura 75 variety of industrial hemp. nih.govresearchgate.net In this model, which mimics LPS-induced toxicity relevant to IBD, the Futura 75 extract was able to blunt the LPS-induced inflammatory response. nih.gov

Skin Inflammation Models: Various models are used to study skin inflammation, including the croton oil-induced ear edema model, which involves topical application of an irritant to induce an inflammatory response characterized by edema and cellular infiltration. ijpras.com Other models focus on the wound healing process, where inflammation is a critical early phase. nih.gov Ex vivo skin culture models are also increasingly used to study inflammatory dermatoses and for the preclinical testing of topical therapeutic agents. mdpi.comreading.ac.uk

A key component of preclinical efficacy studies is the measurement of inflammatory biomarkers in blood, tissue homogenates, or other biological fluids like bronchoalveolar lavage fluid (BALF). plos.orgfrontiersin.org These markers provide quantitative insights into a compound's mechanism of action. Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6) are commonly measured, as they play a central role in initiating and amplifying the inflammatory cascade. nih.govelsevier.esoregonstate.edu

In studies with a Polyherbal Formulation (PHF) , pretreatment significantly reduced serum levels of TNF-α, IL-1β, and IL-6 in the carrageenan-induced edema model. biomedpharmajournal.org In an LPS-induced inflammation model, the PHF also suppressed serum levels of TNF-α, IL-1β, and the late-phase inflammatory mediator High Mobility Group Box 1 (HMGB-1). biomedpharmajournal.org

Administration of astragalin in a carrageenan model was found to suppress the protein and transcriptional levels of pro-inflammatory cytokines including TNF-α, IL-1β, and IL-6 in the inflamed paw tissue. nih.gov It also downregulated the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to reduced levels of their products, nitric oxide and prostaglandin (B15479496) E2. nih.gov Furthermore, astragalin decreased the expression of monocyte chemoattractant protein-1 (MCP-1), nuclear factor kappa B (NF-κB), and myeloperoxidase (MPO) activity, a marker of neutrophil infiltration. nih.gov

The Futura 75 water extract , in an ex vivo model of LPS-induced inflammation in rat colon and liver specimens, led to a reduction in Prostaglandin E₂ (PGE₂) levels. nih.gov

Compound (Designation)ModelBiomarkerEffectReference
Polyherbal Formulation (PHF)Carrageenan & LPS ModelsTNF-αReduced biomedpharmajournal.org
IL-1βReduced biomedpharmajournal.org
IL-6Reduced biomedpharmajournal.org
HMGB-1Reduced biomedpharmajournal.org
AstragalinCarrageenan-induced paw edemaTNF-α, IL-1β, IL-6Reduced nih.gov
iNOS, COX-2Reduced nih.gov
MPOReduced nih.gov
MCP-1, NF-κBReduced nih.gov
Superoxide dismutase, CatalaseIncreased nih.gov
Futura 75 water extractEx vivo LPS-induced colon inflammationPGE₂Reduced nih.gov

Histopathological analysis provides visual confirmation of a drug's anti-inflammatory effects at the tissue level. jmp.ir By staining and examining tissue sections under a microscope, researchers can assess features such as the infiltration of inflammatory cells (e.g., neutrophils, lymphocytes), tissue damage, edema, and signs of repair. frontiersin.orgmychildrensteeth.org

In the LPS-induced lung injury model, treatment with a Polyherbal Formulation (PHF) resulted in less inflammation and reduced changes to the pulmonary structure compared to the control group. biomedpharmajournal.org

For astragalin , histopathological examination of paw tissue from the carrageenan model confirmed its anti-inflammatory activity, showing an ameliorative impact against the tissue changes induced by the inflammatory agent. nih.gov

Studies using the LPS-induced acute lung injury model have shown that effective anti-inflammatory treatments can significantly reduce leukocyte infiltration and alleviate lung damage, as observed in histological sections of the lung tissues. springermedizin.defrontiersin.org

Compound (Designation)ModelAffected TissueHistopathological FindingsReference
Polyherbal Formulation (PHF)LPS-induced inflammationLungShowed less inflammation and reduced change of pulmonary structure. biomedpharmajournal.org
AstragalinCarrageenan-induced paw edemaPawAmeliorated histopathological changes in the inflamed tissue. nih.gov

Future Research Directions and Translational Perspectives for Anti Inflammatory Agent 75

Exploration of Synergistic Effects with Established Anti-inflammatory Compounds

A crucial avenue of future research for Anti-inflammatory agent 75 is the exploration of its potential synergistic effects when used in combination with established anti-inflammatory drugs. This approach could not only enhance therapeutic efficacy but also potentially reduce the required doses of individual agents, thereby minimizing side effects.

Combining nonsteroidal anti-inflammatory drugs (NSAIDs) with other compounds has been shown to increase their therapeutic activity while mitigating adverse effects. For instance, studies have demonstrated that combining NSAIDs with certain herbal compounds or other drugs can lead to a synergistic anti-inflammatory response. nih.govresearchgate.net This suggests that pairing this compound with a traditional NSAID could be a viable strategy.

Future studies should systematically investigate the interactions between this compound and a panel of commonly used anti-inflammatory drugs. These would include NSAIDs, corticosteroids, and potentially biologic agents. The primary goals of these studies would be to identify synergistic combinations, elucidate the underlying mechanisms of synergy, and assess the potential for dose reduction and improved safety profiles.

Table 1: Hypothetical Synergistic Effects of this compound with Established Drugs

CombinationPotential Synergistic OutcomeRationale
This compound + NSAID (e.g., Naproxen)Enhanced anti-inflammatory effect with reduced gastrointestinal toxicityComplementary mechanisms of action targeting different inflammatory pathways.
This compound + Corticosteroid (e.g., Dexamethasone)Potentiation of anti-inflammatory response, allowing for lower steroid dosesPotential for targeting both genomic and non-genomic inflammatory pathways.
This compound + Biologic (e.g., TNF-α inhibitor)Broader suppression of inflammatory cytokines and signaling pathwaysMulti-pronged attack on the inflammatory cascade.

Advanced Research into Targeted Delivery Systems for this compound

To maximize the therapeutic potential of this compound and minimize potential systemic side effects, the development of advanced targeted delivery systems is paramount. benthamdirect.comnih.gov Such systems aim to deliver the drug specifically to the site of inflammation, thereby increasing its local concentration and efficacy while reducing exposure to healthy tissues.

Various novel drug delivery systems, such as nanoparticles, liposomes, microspheres, and dendrimers, have shown promise in overcoming the limitations of conventional drug delivery. nih.gov For this compound, research could focus on encapsulating the compound within these carriers. These carriers could then be further modified with targeting ligands that recognize specific markers on inflamed tissues.

Another innovative approach is the development of "smart" materials that release the encapsulated drug in response to specific physiological changes associated with inflammation, such as alterations in pH. news-medical.net For example, a hydrogel loaded with this compound could be designed to release the drug only in the slightly more acidic environment of an inflamed joint. news-medical.net

Future research in this area should involve the design, synthesis, and in vitro/in vivo evaluation of various targeted delivery systems for this compound. The focus should be on achieving controlled and sustained release at the site of inflammation, improving bioavailability, and reducing off-target effects.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

A deep and comprehensive understanding of the molecular mechanisms by which this compound exerts its effects is crucial for its rational development and clinical application. The integration of multi-omics data offers a powerful approach to achieve this. nygen.ionashbio.com By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can obtain a holistic view of the biological changes induced by the compound.

This systems-level perspective can help to identify the specific signaling pathways and molecular targets modulated by this compound. nashbio.comnih.gov For example, transcriptomic analysis could reveal changes in gene expression related to inflammatory cytokines and enzymes, while proteomic analysis could identify alterations in protein levels and post-translational modifications. Metabolomic profiling could further illuminate shifts in metabolic pathways that contribute to the inflammatory process.

The integration of these diverse datasets can lead to the discovery of novel biomarkers for predicting patient response to this compound and for monitoring its therapeutic effects. nih.gov Furthermore, a detailed mechanistic understanding will facilitate the identification of potential synergistic drug combinations and aid in the design of more effective and personalized therapeutic strategies. nih.gov

Table 2: Application of Multi-Omics in the Study of this compound

Omics ApproachPotential Insights
GenomicsIdentification of genetic variations influencing response to the agent.
TranscriptomicsElucidation of gene expression changes in inflammatory pathways.
ProteomicsIdentification of protein targets and signaling cascades affected by the agent.
MetabolomicsUnderstanding of metabolic reprogramming in response to the agent.

Addressing Research Challenges in Preclinical Development and Translational Pathways

The translation of a promising anti-inflammatory compound from preclinical research to clinical application is fraught with challenges. nih.govnih.gov A significant hurdle is the often-poor predictive value of animal models of inflammatory diseases for human clinical outcomes. nih.gov Therefore, it is essential to carefully select and validate preclinical models that accurately recapitulate the pathophysiology of the targeted human disease.

Another major challenge is the potential for off-target effects and unforeseen toxicities. Rigorous preclinical safety and toxicology studies are necessary to identify and mitigate these risks. The development of novel anti-inflammatory drugs also faces regulatory hurdles, requiring comprehensive data on efficacy, safety, and manufacturing quality. chemistryjournals.net

Successfully navigating these challenges will require a collaborative effort between academic researchers, pharmaceutical companies, and regulatory agencies. For this compound, a well-defined translational pathway should be established early in the development process, with clear milestones and go/no-go decision points.

Continued Academic Inquiry into Novel Anti-inflammatory Agents and Therapeutic Strategies

The field of anti-inflammatory drug discovery is constantly evolving, with new targets and therapeutic strategies continually emerging. nih.govprescouter.comnih.gov Continued academic inquiry is vital for identifying novel anti-inflammatory agents and for developing innovative approaches to treating inflammatory diseases.

Research into the fundamental mechanisms of inflammation continues to uncover new potential drug targets, such as specific cytokines, kinases, and transcription factors. mdpi.comlongdom.org The exploration of natural compounds and the repurposing of existing drugs also represent promising avenues for the discovery of new anti-inflammatory therapies. mdpi.comdovepress.com

The development of this compound should be viewed within this broader context of ongoing research. Insights gained from the study of other novel agents and therapeutic strategies can inform the development of this compound and help to position it effectively within the therapeutic landscape.

Q & A

Q. What validated in vivo models are recommended for initial efficacy screening of Anti-inflammatory agent 75?

  • Methodological Answer : Utilize systematic reviews of rodent models (e.g., carrageenan-induced paw edema or LPS-induced systemic inflammation) to assess acute and chronic anti-inflammatory responses. Ensure models align with the compound’s proposed mechanism (e.g., COX-2 inhibition or NF-κB modulation). Validate results using histopathology and cytokine profiling (IL-6, TNF-α) .

Q. Which analytical techniques are optimal for quantifying this compound in combination therapies?

  • Methodological Answer : Chemometrics-assisted spectrophotometric methods (PLS, PCR, ILS) enable simultaneous quantification without separation steps. Validate via factorial design-prepared calibration matrices (e.g., 15–75 μg/mL concentration ranges) and cross-check with HPLC for accuracy .

Q. How can researchers standardize dose-response experiments for this compound?

  • Methodological Answer : Implement factorial design to test multiple variables (dose, administration route, timepoints). Use RAW264.7 macrophage assays for in vitro NO inhibition screening, followed by in vivo validation in LPS-challenged models .

Advanced Research Questions

Q. How can contradictory pharmacokinetic data across studies be resolved?

  • Methodological Answer : Conduct meta-analyses using PRISMA guidelines to identify confounding variables (e.g., bioavailability differences due to solvent carriers or animal strains). Cross-validate with LC-MS/MS for compound stability assessment in biological matrices .

Q. What strategies mitigate off-target effects when this compound modulates overlapping pathways (e.g., NF-κB and MAPK)?

  • Methodological Answer : Employ network pharmacology to map compound-target interactions. Validate specificity via siRNA knockdown or CRISPR-Cas9 gene editing in in vitro models. Use phospho-specific Western blotting to distinguish pathway dominance .

Q. How can researchers validate the compound’s dual anti-inflammatory and antioxidant mechanisms?

  • Methodological Answer : Measure Nrf2/HO-1 upregulation and ROS suppression in LPS-stimulated RAW264.7 cells. Pair with in vivo assays for glutathione peroxidase and SOD activity. Confirm via nuclear translocation assays (e.g., immunofluorescence for Nrf2) .

Q. What computational approaches predict synergies between this compound and existing therapeutics?

  • Methodological Answer : Use molecular docking to assess binding affinities to targets like COX-2 or TLR-4. Validate predictions with isobolographic analysis in in vitro inflammation models .

Data Interpretation & Validation

Q. How should cytokine profiling data be contextualized in studies with variable clinical endpoints?

  • Methodological Answer : Apply multivariate analysis (PCA or hierarchical clustering) to cytokine datasets. Correlate findings with histopathological scores and clinical metrics (e.g., edema reduction). Use machine learning to identify biomarker patterns .

Q. What statistical methods address batch-to-batch variability in high-throughput screening?

  • Methodological Answer : Implement ANOVA with Tukey’s HSD post-hoc tests for inter-batch comparisons. Normalize data using internal standards (e.g., housekeeping genes in qPCR) or spiked controls in LC-MS/MS .

Mechanistic & Translational Questions

Q. Which signaling pathways are most critical for this compound’s efficacy in chronic inflammation?

  • Methodological Answer : Prioritize pathways via transcriptomics (RNA-seq) of treated vs. untreated inflamed tissues. Validate using inhibitors (e.g., SB203580 for p38 MAPK) in preclinical models .

Q. How can researchers assess the compound’s impact on immune cell subsets in complex tissues?

  • Methodological Answer : Use flow cytometry or scRNA-seq to profile immune populations (e.g., Tregs, macrophages) in lymphoid organs. Pair with multiplex ELISA for cytokine secretion profiles .

Experimental Design & Optimization

Q. Q. What factorial design parameters optimize in vitro to in vivo extrapolation (IVIVE) for dosing?

  • Methodological Answer : Incorporate physiologically based pharmacokinetic (PBPK) modeling. Use in vitro hepatocyte clearance data and protein binding assays to refine in vivo dosing regimens .

Q. How do researchers balance efficacy and toxicity in long-term dosing studies?

  • Methodological Answer : Conduct subchronic toxicity assays (28–90 days) with histopathology and serum biochemistry. Monitor organ-specific biomarkers (e.g., ALT/AST for liver, BUN/creatinine for kidneys) .

Data Reproducibility & Transparency

Q. What practices enhance reproducibility in anti-inflammatory activity assays?

  • Methodological Answer : Adhere to ARRIVE guidelines for in vivo studies. Share raw data (e.g., absorbance values, cell counts) and computational scripts via open-access platforms. Use blinded scoring for histopathology .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.